molecular formula C22H20N4O4 B6545995 methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate CAS No. 946231-70-5

methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Cat. No.: B6545995
CAS No.: 946231-70-5
M. Wt: 404.4 g/mol
InChI Key: DKIMYMGRGNRTBS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring:

  • A methyl benzoate core substituted at the para-position.
  • An acetamido linker connecting the benzoate to an indole moiety.
  • A 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position, fused to the indole’s 2-position.

The ethyl group on the oxadiazole may enhance lipophilicity, while the indole and benzoate groups contribute to π-π interactions .

Properties

IUPAC Name

methyl 4-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-20-24-25-21(30-20)18-12-15-6-4-5-7-17(15)26(18)13-19(27)23-16-10-8-14(9-11-16)22(28)29-2/h4-12H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIMYMGRGNRTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.42 g/mol. The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known for their diverse biological activities.

Research indicates that compounds containing oxadiazole and indole structures often exhibit significant pharmacological effects through various mechanisms:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the indole group may enhance these effects by modulating signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of oxadiazole have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, potentially providing therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces cytokine levels in vitro

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A recent study evaluated the compound's efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential role in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide):

    • Replaces the ethyl group on oxadiazole with a sulfanyl (-S-) linker to indole.
    • Demonstrates lower logP (due to polarizable sulfur) but enhanced hydrogen-bond acceptor capacity compared to the target compound’s ethyl group. Biological screening showed moderate enzyme inhibition, suggesting the ethyl group’s steric bulk may improve target specificity .
  • Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Substitutes ethyl with a 3,5-dimethoxyphenyl-thio group. However, the meta-substituted benzoate may reduce steric compatibility with flat binding pockets compared to the target’s para-substitution .

Linker and Ester Variations

  • Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Uses a bromophenyl group on oxadiazole and an ethyl ester (vs. methyl). The bromine atom increases molecular weight (MW = 490.3 g/mol vs. The ethyl ester may prolong metabolic stability in vivo .
  • Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a) :

    • Lacks the oxadiazole ring entirely, replacing it with a direct indole-acetamido linkage.
    • Simpler structure results in lower synthetic complexity but diminished aromatic stacking interactions. Biological evaluations (e.g., RT RNA-dependent DNA polymerase inhibition) highlight the oxadiazole’s critical role in enhancing binding affinity .

Positional Isomerism

  • Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio) acetamido) benzoate):
    • Positions the oxadiazole’s pyridinyl substituent at the 5-position (vs. ethyl).
    • The pyridine’s nitrogen introduces a basic center, altering solubility (higher aqueous solubility at acidic pH) and enabling salt formation, unlike the hydrophobic ethyl group .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols, including oxadiazole cyclization (e.g., via hydrazide intermediates) and amidation, similar to methods in and .
  • Biological Performance : Compounds with ethyl-substituted oxadiazoles (e.g., ) show improved enzyme inhibition over sulfanyl or methoxy analogues, suggesting the ethyl group’s role in hydrophobic binding pockets .
  • Thermodynamic Stability : The para-benzoate configuration minimizes steric clash, as seen in crystallographic studies of similar esters () .

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